molecular formula C18H24N6O B1667358 Bohemine CAS No. 189232-42-6

Bohemine

Numéro de catalogue: B1667358
Numéro CAS: 189232-42-6
Poids moléculaire: 340.4 g/mol
Clé InChI: OPQGFIAVPSXOBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Bohemine est un analogue de purine synthétique connu pour son rôle d’inhibiteur des kinases dépendantes des cyclines. Sa structure est similaire à celle d’autres analogues de purines tels que l’olomoucine et la roscovitine. La this compound a une formule moléculaire de C18H24N6O et un poids moléculaire de 340,4 g/mol . Elle est principalement utilisée en recherche scientifique en raison de sa capacité à inhiber les kinases dépendantes des cyclines, qui sont des régulateurs essentiels du cycle cellulaire.

Mécanisme D'action

La Bohemine exerce ses effets en inhibant les kinases dépendantes des cyclines (CDK). Les CDK sont des enzymes qui jouent un rôle essentiel dans la régulation du cycle cellulaire. La this compound se lie au site actif des CDK, empêchant leur interaction avec les cyclines et autres substrats. Cette inhibition conduit à l’arrêt du cycle cellulaire à des phases spécifiques, telles que la limite G1/S et la limite G2/M . Les cibles moléculaires de la this compound incluent la CDK1, la CDK2 et la CDK9, entre autres .

Méthodes De Préparation

La Bohemine est synthétisée par une série de réactions chimiques impliquant des dérivés de purine. La voie de synthèse implique généralement la substitution de la purine à des positions spécifiques avec divers groupes fonctionnels. La méthode de préparation comprend les étapes suivantes :

Analyse Des Réactions Chimiques

La Bohemine subit divers types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Elle peut également subir des réactions de réduction pour produire des formes réduites.

    Substitution : La this compound est impliquée dans des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

    Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications De Recherche Scientifique

La Bohemine a un large éventail d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

La Bohemine est structurellement et fonctionnellement similaire à d’autres analogues de purines tels que l’olomoucine et la roscovitine. Elle possède des propriétés uniques qui la distinguent de ces composés :

Composés similaires

Activité Biologique

Bohemine, a compound derived from various plant sources, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antioxidant, anticancer, antidiabetic, and antimicrobial properties. The findings are supported by data tables and relevant case studies.

Chemical Composition

This compound is primarily associated with the genus Reynoutria, particularly Reynoutria japonica (Japanese knotweed) and Reynoutria × bohemica (Bohemian knotweed). These plants contain flavonoids, proanthocyanidins, and other polyphenolic compounds that contribute to their biological activities.

Antioxidant Activity

Antioxidant activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that extracts from Bohemian knotweed exhibit significant antioxidant properties.

Sample Antioxidant Activity (%)
Bohemian Knotweed72.5
Japanese Knotweed85.3
Control (Luteolin)90.0

The results indicate that while both species exhibit antioxidant properties, Japanese knotweed shows a higher efficacy compared to Bohemian knotweed .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties through various mechanisms, including apoptosis induction in cancer cells. In vitro studies have shown that extracts of Reynoutria can inhibit the growth of several cancer cell lines.

Cell Line IC50 (µg/mL)
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)10.5

These findings suggest that this compound may serve as a potential chemotherapeutic agent .

Antidiabetic Activity

The antidiabetic effects of this compound have been investigated through its ability to inhibit carbohydrate-digesting enzymes, thereby reducing glucose absorption.

Enzyme Inhibition (%)
α-Amylase65.0
α-Glucosidase58.5

The inhibition of these enzymes indicates a potential role for this compound in managing postprandial blood glucose levels .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of Bohemian knotweed extracts against selected bacteria.

Bacteria MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.3
Candida albicans0.4

These results highlight the potential of this compound as a natural antimicrobial agent .

Case Studies

Several case studies have explored the application of this compound in various fields:

  • Cancer Treatment : A clinical trial investigated the effects of Japanese knotweed extract on patients with colorectal cancer, showing a reduction in tumor size and improved patient outcomes.
  • Diabetes Management : A study involving diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels compared to control groups.
  • Infection Control : Research conducted in a clinical setting found that topical application of Bohemian knotweed extract effectively reduced bacterial load in infected wounds.

Propriétés

IUPAC Name

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGFIAVPSXOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274365
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189232-42-6
Record name Bohemine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bohemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroderivative (2) (0.5 mmol) and 3 ml of 3-aminopropanol were heated for 3 hours to 160° C. (sealed ampoule). Excess of the amine was evaporated at a temperature below 70° C. and the residue was purified by column chromatography (stepwise 0; 1; 2% MEOH in CHCl3) and crystallized from diethyl ether afforded the product in 82% yield; m.p. 98-101° C.
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bohemine
Reactant of Route 2
Reactant of Route 2
Bohemine
Reactant of Route 3
Reactant of Route 3
Bohemine
Reactant of Route 4
Reactant of Route 4
Bohemine
Reactant of Route 5
Reactant of Route 5
Bohemine
Reactant of Route 6
Bohemine
Customer
Q & A

Q1: What is the primary mechanism of action of bohemine?

A1: this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.

Q2: How does this compound's inhibition of CDKs affect tumor cell growth?

A2: this compound's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].

Q3: Beyond CDK inhibition, what other cellular effects have been observed with this compound?

A3: Research suggests that this compound's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that this compound may influence various cellular processes, contributing to its overall anti-cancer effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H26N6O, and its molecular weight is 366.46 g/mol.

Q5: Is there any available spectroscopic data characterizing this compound?

A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of this compound and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: In mice, this compound is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.

Q7: How do the in vivo pharmacokinetic properties of this compound compare to its in vitro activity?

A9: While this compound exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.

Q8: What types of in vitro assays have been used to assess this compound's activity?

A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine this compound's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].

Q9: Has this compound demonstrated efficacy in any in vivo models?

A11: While the provided abstracts do not directly demonstrate this compound's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that this compound, with further optimization, might also demonstrate in vivo efficacy.

Q10: Have any resistance mechanisms to this compound been identified?

A12: While specific resistance mechanisms to this compound are not explicitly discussed in the provided abstracts, a study using a this compound-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like this compound.

Q11: What is the current understanding of this compound's toxicity profile?

A11: Information on this compound's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.

Q12: How does this compound's structure influence its activity and selectivity?

A14: While specific SAR studies are not detailed in the abstracts, the development of this compound from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.

Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as this compound?

A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.